molecular formula C16H13Cl3O2 B13768980 Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester CAS No. 65416-22-0

Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester

Katalognummer: B13768980
CAS-Nummer: 65416-22-0
Molekulargewicht: 343.6 g/mol
InChI-Schlüssel: XBNCLGQQXMCUGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a trichloro-substituted phenylethyl group. Its molecular formula is C16H13Cl3O2, and it is often used in various scientific and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester typically involves the esterification of benzeneacetic acid with 2,2,2-trichloro-1-phenylethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can enhance the compound’s binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that further modulate biological functions.

Vergleich Mit ähnlichen Verbindungen

  • Benzeneacetic acid, 2-phenylethyl ester
  • Benzeneacetic acid, phenylmethyl ester
  • Phenylacetic acid, 2,2,2-trichloroethyl ester

Comparison: Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester is unique due to the presence of the trichloro group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher reactivity and specificity in certain reactions, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

65416-22-0

Molekularformel

C16H13Cl3O2

Molekulargewicht

343.6 g/mol

IUPAC-Name

(2,2,2-trichloro-1-phenylethyl) 2-phenylacetate

InChI

InChI=1S/C16H13Cl3O2/c17-16(18,19)15(13-9-5-2-6-10-13)21-14(20)11-12-7-3-1-4-8-12/h1-10,15H,11H2

InChI-Schlüssel

XBNCLGQQXMCUGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)OC(C2=CC=CC=C2)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.